molecular formula C13H7F3O2 B6364999 4-(2,4,6-Trifluorophenyl)benzoic acid CAS No. 505082-94-0

4-(2,4,6-Trifluorophenyl)benzoic acid

Cat. No.: B6364999
CAS No.: 505082-94-0
M. Wt: 252.19 g/mol
InChI Key: ZEXQUMJITPOYPD-UHFFFAOYSA-N
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Description

4-(2,4,6-Trifluorophenyl)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a trifluorophenyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,6-Trifluorophenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: 2,4,6-Trifluorophenylboronic acid, 4-bromobenzoic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2,4,6-Trifluorophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) can oxidize the benzoic acid moiety.

    Reduction: Lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid group to an alcohol.

    Substitution: Electrophiles such as bromine (Br2) can substitute hydrogen atoms on the aromatic ring.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

4-(2,4,6-Trifluorophenyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4,6-Trifluorophenyl)benzoic acid involves its interaction with molecular targets through its functional groups. The trifluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic sites in biological systems. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4,6-Trifluorophenyl)benzoic acid is unique due to the specific positioning of the trifluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific reactivity and interaction profiles .

Properties

IUPAC Name

4-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-9-5-10(15)12(11(16)6-9)7-1-3-8(4-2-7)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXQUMJITPOYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681249
Record name 2',4',6'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505082-94-0
Record name 2′,4′,6′-Trifluoro[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505082-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4',6'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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